

Application Notes and Protocols: In Vivo Imaging of Tovorafenib Target Engagement

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Compound of Interest

Compound Name: Tovorafenib

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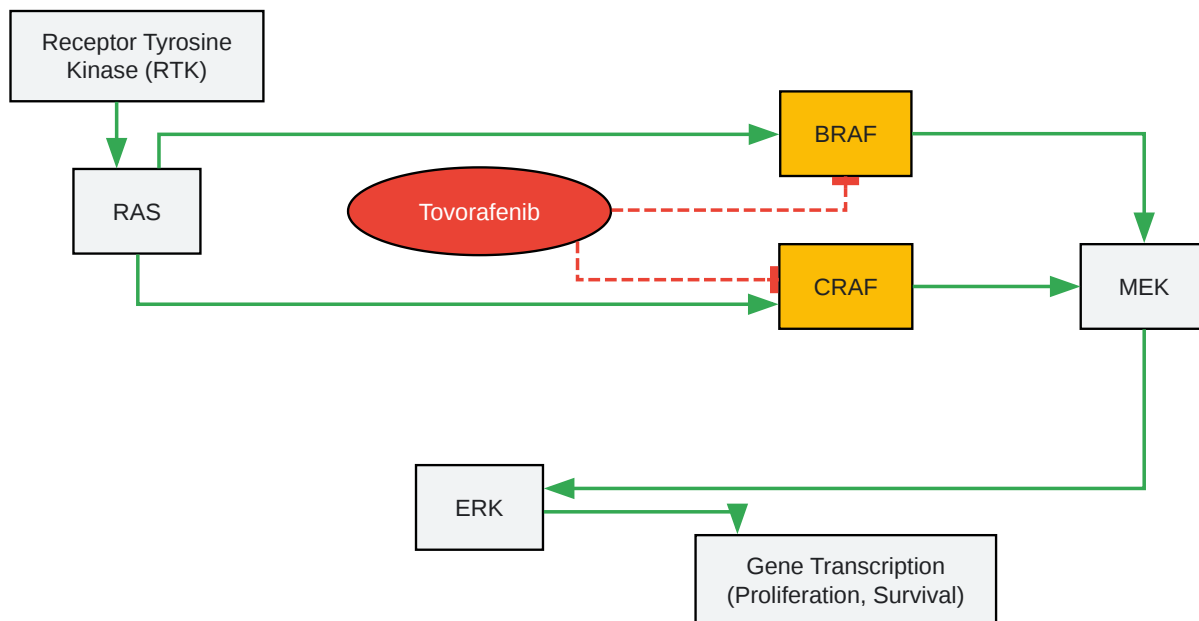
Introduction

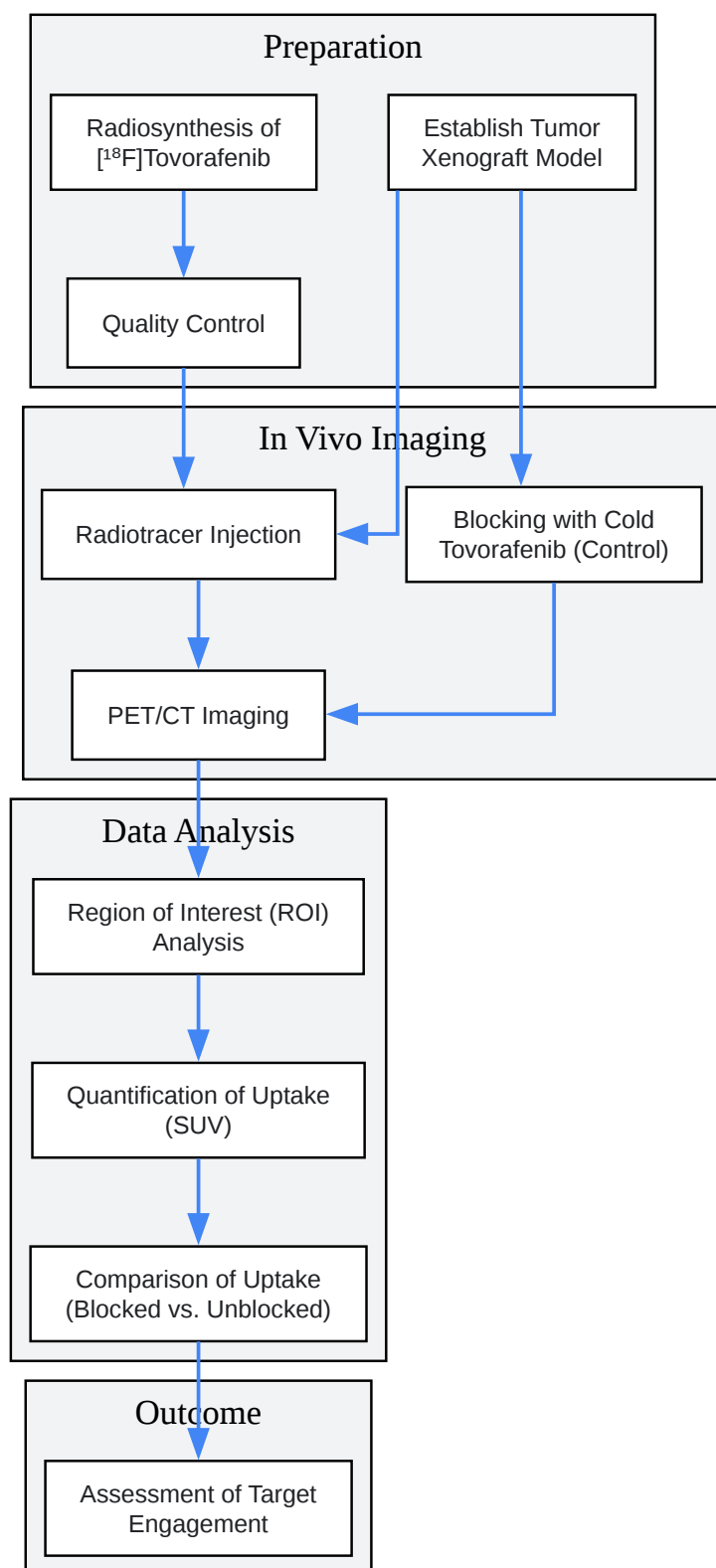
Tovorafenib (formerly DAY101) is an investigational, oral, brain-penetrant, and highly selective type II pan-RAF kinase inhibitor.[1][2] It targets a key enzyme in the MAPK signaling pathway and is being investigated for primary brain tumors and brain metastases of solid tumors.[1]

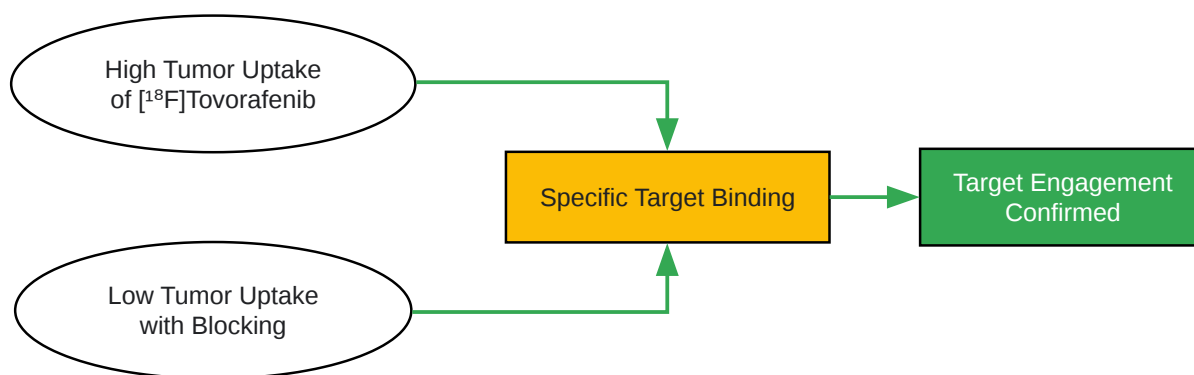
Tovorafenib inhibits both monomeric and dimeric forms of RAF kinases, including BRAF V600E mutations and BRAF fusions, a mechanism that may overcome the paradoxical activation of the MAPK pathway observed with some type I RAF inhibitors.[3][4] This document provides detailed application notes and protocols for the in vivo imaging of **tovorafenib** target engagement, crucial for understanding its pharmacodynamics and optimizing its therapeutic use.

Mechanism of Action and Signaling Pathway

Tovorafenib functions as a selective inhibitor of the RAF kinase family, which is a critical component of the RAS-RAF-MEK-ERK signaling pathway.[5] This pathway regulates essential cellular processes such as proliferation, differentiation, and survival.[6] Oncogenic alterations in BRAF, such as V600E mutations and gene fusions, lead to constitutive activation of this pathway, driving tumor growth.[7] **Tovorafenib** specifically binds to and inhibits both wild-type and mutant forms of BRAF and CRAF, thereby blocking downstream signaling to MEK and ERK and inhibiting cancer cell proliferation.[6][8]







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